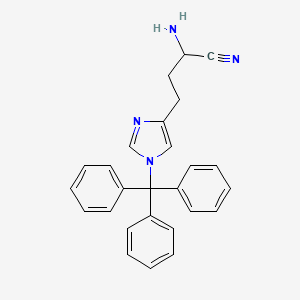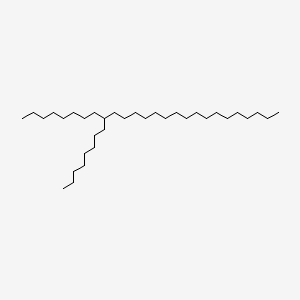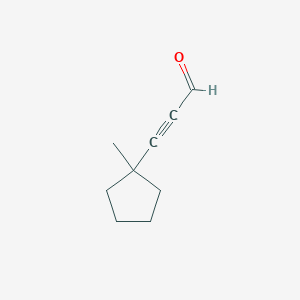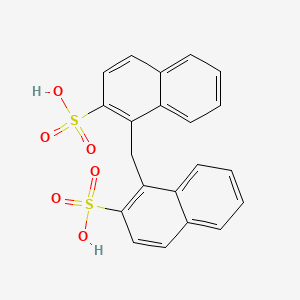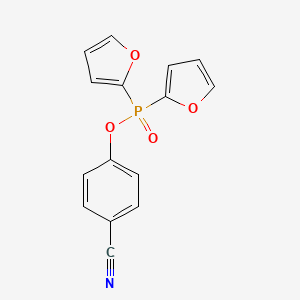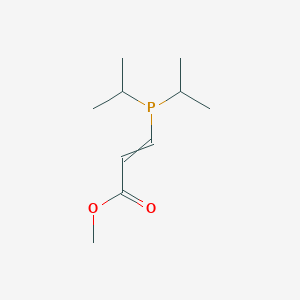
3-(Diisopropylphosphino)acrylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diisopropylphosphino)acrylic acid methyl ester is a chemical compound with the molecular formula C10H19O2P and a molecular weight of 202.23 g/mol . . This compound is of interest due to its unique structure, which includes a phosphine group attached to an acrylic acid ester.
Méthodes De Préparation
The synthesis of 3-(Diisopropylphosphino)acrylic acid methyl ester typically involves the reaction of diisopropylphosphine with methyl acrylate under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(Diisopropylphosphino)acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Diisopropylphosphino)acrylic acid methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Diisopropylphosphino)acrylic acid methyl ester involves its interaction with molecular targets through its phosphine and ester groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes. The ester group can undergo hydrolysis or other transformations, leading to the formation of active intermediates . These interactions are crucial for its applications in catalysis and material synthesis.
Comparaison Avec Des Composés Similaires
3-(Diisopropylphosphino)acrylic acid methyl ester can be compared with other similar compounds, such as:
3-(Diphenylphosphino)acrylic acid methyl ester: This compound has phenyl groups instead of isopropyl groups, leading to different steric and electronic properties.
3-(Diethylphosphino)acrylic acid methyl ester: The ethyl groups in this compound result in different reactivity and solubility compared to the diisopropyl derivative.
The uniqueness of this compound lies in its specific steric and electronic properties, which make it suitable for particular applications in catalysis and material science .
Propriétés
Formule moléculaire |
C10H19O2P |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
methyl 3-di(propan-2-yl)phosphanylprop-2-enoate |
InChI |
InChI=1S/C10H19O2P/c1-8(2)13(9(3)4)7-6-10(11)12-5/h6-9H,1-5H3 |
Clé InChI |
JMNDUHLVYZXFQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C=CC(=O)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
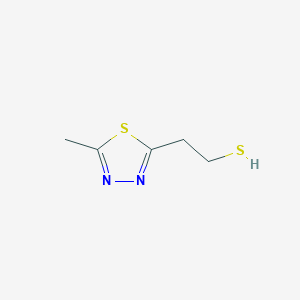
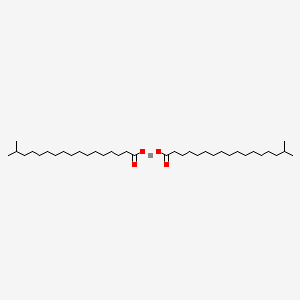
![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
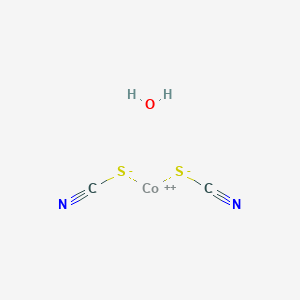
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
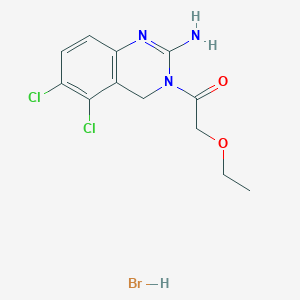
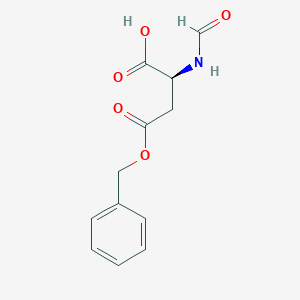
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
